Cas no 2343964-31-6 (Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate)
![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2343964-31-6x500.png)
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
- 2343964-31-6
- rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate
- EN300-7425801
-
- インチ: 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-7-5-8-4-6-9(10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10+/m0/s1
- InChIKey: WFZBJOVQAOQTBY-IVZWLZJFSA-N
- SMILES: O=C1[C@@H]2CC[C@H]([C@H]1CC2)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 239.15214353g/mol
- 同位素质量: 239.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 55.4Ų
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7425801-0.25g |
rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95.0% | 0.25g |
$672.0 | 2025-03-11 | |
Enamine | EN300-7425801-2.5g |
rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
Enamine | EN300-7425801-0.1g |
rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95.0% | 0.1g |
$470.0 | 2025-03-11 | |
Aaron | AR028LRK-100mg |
rac-tert-butylN-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95% | 100mg |
$672.00 | 2025-02-16 | |
Aaron | AR028LRK-250mg |
rac-tert-butylN-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95% | 250mg |
$949.00 | 2025-02-16 | |
Aaron | AR028LRK-2.5g |
rac-tert-butylN-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95% | 2.5g |
$3683.00 | 2023-12-15 | |
1PlusChem | 1P028LJ8-2.5g |
rac-tert-butylN-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95% | 2.5g |
$3350.00 | 2024-05-23 | |
Enamine | EN300-7425801-0.05g |
rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95.0% | 0.05g |
$315.0 | 2025-03-11 | |
Enamine | EN300-7425801-10.0g |
rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-7425801-1.0g |
rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate |
2343964-31-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 |
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamateに関する追加情報
Research Brief on Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate (CAS: 2343964-31-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of bicyclic compounds in drug discovery and development. Among these, Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate (CAS: 2343964-31-6) has emerged as a promising scaffold due to its unique structural features and potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its bicyclo[3.2.1]octane core and carbamate functional group, has been the subject of several recent studies. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this molecule, emphasizing its enantioselective synthesis and high yield (up to 85%). The study also explored its role as a key intermediate in the synthesis of novel protease inhibitors, demonstrating its versatility in medicinal chemistry applications.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate exhibit moderate inhibitory effects against specific serine proteases involved in inflammatory pathways. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in developing anti-inflammatory agents. However, further in vivo studies are required to validate these effects and assess pharmacokinetic properties.
Another significant development comes from a recent patent application (WO2023056789) that describes the use of this compound as a chiral building block for constructing complex natural product analogs. The patent highlights its stereochemical stability and compatibility with various coupling reactions, making it valuable for asymmetric synthesis in pharmaceutical research.
From a drug development perspective, computational studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this scaffold, particularly in terms of blood-brain barrier permeability. This characteristic, combined with its structural rigidity, positions it as a potential candidate for central nervous system-targeted therapies, though experimental validation is still pending.
Current challenges in working with this compound include its limited commercial availability and the need for specialized handling due to its sensitivity to moisture. Recent methodological improvements in its purification and storage, as reported in Organic Process Research & Development, have addressed some of these practical concerns, facilitating broader research applications.
In conclusion, Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate represents a versatile and pharmacologically relevant scaffold with multiple potential applications in drug discovery. Ongoing research is expected to further elucidate its therapeutic potential and expand its utility in medicinal chemistry. Future directions may include structure-activity relationship studies and the development of more efficient synthetic protocols to enable larger-scale production.
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